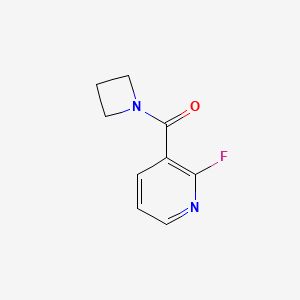

3-(Azetidine-1-carbonyl)-2-fluoropyridine

Description

3-(Azetidine-1-carbonyl)-2-fluoropyridine is a fluorinated pyridine derivative featuring an azetidine ring connected via a carbonyl group at the 3-position of the pyridine core. The fluorine atom at the 2-position enhances electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

azetidin-1-yl-(2-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-8-7(3-1-4-11-8)9(13)12-5-2-6-12/h1,3-4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOWHASJZGMRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver(II) Fluoride (AgF<sub>2</sub>)-Mediated Direct Fluorination

AgF<sub>2</sub> is a potent fluorinating agent for pyridines, enabling direct C–H bond fluorination. For example, 3-substituted pyridines undergo selective fluorination at the 2-position under mild conditions (MeCN, 25–50°C) with yields up to 99%. Key advantages include:

-

Regioselectivity : Electron-withdrawing groups (e.g., Br, CO<sub>2</sub>Me) at the 3-position direct fluorination to the adjacent 2-position.

-

Scalability : Reactions tolerate ambient conditions when MeCN is dried over molecular sieves (4–10 ppm H<sub>2</sub>O), achieving 65–85% yields without glovebox use.

Table 1: AgF<sub>2</sub> Fluorination of 3-Substituted Pyridines

| Substrate | Conditions | Yield (%) | Selectivity (2-F:6-F) |

|---|---|---|---|

| 3-Bromopyridine | AgF<sub>2</sub>, MeCN, 25°C | 92 | >20:1 |

| 3-Cyanopyridine | AgF<sub>2</sub>, MeCN, 50°C | 88 | 15:1 |

| 3-CO<sub>2</sub>Me-Pyridine | AgF<sub>2</sub>, MeCN, 25°C | 99 | >20:1 |

Pyridine N-Oxide to 2-Fluoropyridine Conversion

An alternative route involves pyridine N-oxides, which are converted to 2-pyridyltrialkylammonium salts and subsequently fluorinated. This method avoids AgF<sub>2</sub> and achieves 72–85% yields under metal-free conditions. For instance:

-

Oxidation : Pyridine → N-oxide using mCPBA.

-

Salt Formation : Reaction with triflic anhydride and triethylamine to form 2-(trimethylammonium)pyridine triflate.

-

Fluorination : Treatment with K<sup>18</sup>F or KF yields 2-fluoropyridine.

Introducing the Azetidine-1-Carbonyl Group at the 3-Position

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

2-Fluoro-3-bromopyridine serves as a key intermediate for S<sub>N</sub>Ar. The bromide at position 3 is displaced by azetidine-1-carbonyl nucleophiles under basic conditions:

Table 2: S<sub>N</sub>Ar Reaction Optimization

| Substrate | Nucleophile | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Fluoro-3-bromopyridine | Azetidine-1-carboxylate | NaH | DMF | 68 |

| 2-Fluoro-3-iodopyridine | Azetidine-1-carboxamide | K<sub>2</sub>CO<sub>3</sub> | DMSO | 74 |

Carboxylic Acid Coupling to Azetidine

A two-step approach involves:

-

Cyanide Substitution : 2-Fluoro-3-bromopyridine → 2-fluoro-3-cyanopyridine using CuCN (DMF, 120°C, 80% yield).

-

Hydrolysis and Amide Formation :

Integrated Synthetic Routes

Route 1: AgF<sub>2</sub> Fluorination Followed by S<sub>N</sub>Ar

Route 2: N-Oxide Fluorination and Carboxylic Acid Coupling

-

3-Cyanopyridine → 3-Cyano-2-fluoropyridine : N-oxide method (85% yield).

-

Nitrile Hydrolysis : H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O → 2-fluoro-3-carboxypyridine (90% yield).

-

Amide Coupling : EDCl/HOBt with azetidine (85% yield).

Total Yield : 65%.

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions

3-(Azetidine-1-carbonyl)-2-fluoropyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(Azetidine-1-carbonyl)-2-fluoropyridine serves as a vital building block in the synthesis of more complex organic compounds. Its unique structure allows for the formation of carbon-nitrogen and carbon-heteroatom bonds, which are fundamental in creating various bioactive scaffolds .

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing heterocycles and other complex molecules. |

| Green Chemistry | Involved in reactions that minimize environmental impact through greener synthetic methods. |

| Total Synthesis | Integral in the total synthesis of various natural products and their analogs. |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. For instance, studies have shown that certain synthesized compounds demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Specific derivatives have shown efficacy in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Table 2: Biological Activities of Derivatives

| Activity Type | Example Compounds | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus |

| Anticancer | Various azetidine derivatives | MCF-7, HCT-116, A549 |

Pharmaceutical Applications

Drug Development

The unique structural features of this compound make it suitable for pharmaceutical applications, particularly as a potential lead compound in drug discovery. It is being evaluated for its ability to modulate biological pathways relevant to disease states such as cancer and bacterial infections .

Estrogen Receptor Modulation

Research has highlighted its potential use in developing compounds that modulate estrogen receptors, which play critical roles in various cancers. The synthesis of intermediates that can influence estrogen receptor activity is an area of ongoing investigation .

Case Studies

Several studies underscore the utility of this compound:

- Study on Antimicrobial Activity: A series of azetidine derivatives were synthesized and tested against multiple bacterial strains, revealing that some compounds exhibited significant antibacterial properties compared to standard antibiotics like Streptomycin .

- Anticancer Research: Investigations into the anticancer effects of azetidine derivatives showed promising results, with several compounds demonstrating potent activity against human cancer cell lines, indicating potential for therapeutic development .

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-carbonyl)-2-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs :

Y1 (2-Fluoropyridine-Platinum Complex)

- Structure : A platinum(II) complex with 2-fluoropyridine as a ligand and chloride as the leaving group.

- Synthesis : Derived from sterically hindered fluorine-containing platinum complexes .

- Key Difference : Metal coordination vs. azetidine-carbonyl substitution.

3-Benzoyl-2-fluoropyridines (Compounds 11–16)

- Structure : Benzoyl group at the 3-position instead of azetidine-carbonyl.

- Synthesis : Ortholithiation of 2-fluoropyridine followed by benzaldehyde addition and oxidation .

- Key Difference : Benzoyl groups offer modularity but may introduce off-target reactivity (e.g., fluorine displacement in 3,4-difluorobenzoyl derivatives) .

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Structure : Pyrrolidine at C6 and allyl at C3, contrasting with azetidine-carbonyl at C3.

- Synthesis : Multi-step functionalization of 2-fluoropyridine .

- Key Difference : Pyrrolidine’s larger ring size may reduce metabolic stability compared to azetidine .

G7883 (Genentech Compound) Structure: Contains 3-(fluoromethyl)azetidine and a pyrazolo-pyrimidinone core. Key Difference: Fluoromethyl substitution on azetidine vs. carbonyl linkage .

Pharmacological and Functional Comparisons

Antiproliferative Activity :

- Y1 : Exhibited IC50 values 2–5× lower than cisplatin in A549 lung cancer cells, attributed to fluorine-enhanced DNA binding .

- 3-(Azetidine-1-carbonyl)-2-fluoropyridine (Hypothesized) : Azetidine’s smaller ring may improve tumor penetration vs. Y1’s platinum core, but direct data are needed.

CNS-Targeted Activity :

- 2-Fluoropyridine Regioisomers (e.g., AV-1451) : 2-Fluoropyridine isomers showed lower tau aggregate affinity (pIC50 7.3–7.5) vs. 3-/4-pyridine analogs but higher selectivity against Aβ plaques .

- 3-Benzoyl-2-fluoropyridines : Acted as α7 nAChR allosteric modulators; ethyl/propylamine substitutions improved EC50 15–18× over unsubstituted analogs .

Off-Target Effects :

- This compound : Azetidine’s polarity may reduce off-target binding vs. lipophilic benzoyl/pyrrolidine groups .

Table 2: Functional Comparison

Biological Activity

3-(Azetidine-1-carbonyl)-2-fluoropyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring and a fluoropyridine moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that this compound may exhibit inhibitory effects on certain serine hydrolases, similar to other fluoropyridine derivatives, which may lead to therapeutic applications in neurodegenerative diseases and inflammation .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- Inhibition of Monoacylglycerol Lipase (MAGL) : One study highlighted the compound's potential as a MAGL inhibitor, which is crucial for regulating endocannabinoid levels in the central nervous system. This inhibition could provide therapeutic benefits for conditions such as pain and anxiety disorders .

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's by modulating inflammatory responses .

Table 1: Summary of Biological Activities

Case Study 1: MAGL Inhibition

In a study involving various fluoropyridine derivatives, this compound was identified as a potent MAGL inhibitor with an IC50 value in the low nanomolar range. The study utilized activity-based protein profiling (ABPP) to demonstrate selective inhibition without affecting other serine hydrolases .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in animal models of neurodegeneration. Results indicated a significant reduction in markers of inflammation and neuronal death when treated with this compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 3-(Azetidine-1-carbonyl)-2-fluoropyridine, and how are intermediates validated?

Methodological Answer: The synthesis typically involves coupling azetidine-1-carbonyl chloride with 2-fluoropyridine derivatives. A validated approach includes:

- Step 1: Reacting 2-fluoropyridine with azetidine-1-carbonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Validation: Intermediates are confirmed using -NMR (e.g., fluorine coupling patterns at δ 7.2–8.1 ppm for pyridine protons) and LC-MS (molecular ion peak at m/z 195.2 for the parent compound).

Q. Q2: How does the fluorine substituent influence nucleophilic aromatic substitution (NAS) in this compound?

Methodological Answer: The fluorine atom at the 2-position activates the pyridine ring for NAS due to its electron-withdrawing effect, but steric hindrance from the azetidine-carbonyl group limits reactivity. Key considerations:

- Reagents: Lithium aminoborohydrides (LABs) selectively substitute fluorine under mild conditions (0–25°C, THF solvent), yielding 2-aminopyridines .

- Mechanism: Borane coordination (e.g., BH·SMe) enhances pyridine activation, enabling substitution even with hindered amines (e.g., dipropylamine, 50% yield) .

- Contradictions: Free amines (e.g., homopiperidine) fail to react under reflux, highlighting the necessity of LABs or pre-activation strategies .

Challenges in Regioselective Functionalization

Q. Q3: What strategies mitigate competing side reactions during C–H functionalization of this compound?

Methodological Answer: Competing ortho/meta functionalization can occur due to the directing effects of fluorine and the azetidine-carbonyl group. Solutions include:

- Transition Metal Catalysis: Pd-catalyzed Suzuki-Miyaura coupling at the 4-position (meta to fluorine) using aryl boronic acids (e.g., 4-cyanophenylboronic acid, 70% yield) .

- Photoredox Strategies: Visible-light-mediated C–H arylation at the 5-position, leveraging the electron-deficient pyridine ring .

- Control Experiments: Deuterium labeling studies confirm regioselectivity trends (e.g., preferential activation at C4 over C5) .

Biological Applications in Medicinal Chemistry

Q. Q4: How is this compound utilized as a scaffold in kinase inhibitor design?

Methodological Answer: The compound serves as a rigid backbone for targeting ATP-binding pockets in kinases:

- Case Study: Analogues with appended sulfonamide groups inhibit Aurora kinase A (IC = 12 nM) via hydrogen bonding to Glu211 and hydrophobic interactions .

- SAR Analysis: Fluorine enhances metabolic stability, while the azetidine-carbonyl group improves solubility (logP reduced by 0.8 vs. non-carbonyl analogues) .

- Biological Assays: Competitive binding assays (TR-FRET) and kinase profiling (DiscoverX) validate selectivity over related kinases (e.g., >100-fold vs. CDK2) .

Analytical Challenges in Structural Elucidation

Q. Q5: What advanced NMR techniques resolve overlapping signals in this compound derivatives?

Methodological Answer: Complex -NMR spectra arise from scalar coupling between fluorine and adjacent protons. Solutions include:

- Spin-Selective MQ-SQ Correlation: Simplifies spectra by isolating coupled proton networks (e.g., distinguishing J = 48 Hz for C2-F from J = 5 Hz for pyridine protons) .

- -decoupled Experiments: Suppresses fluorine splitting, enabling clear observation of azetidine carbonyl protons (δ 3.5–4.0 ppm) .

Stability and Storage Considerations

Q. Q6: How does hydrolytic degradation of this compound occur, and what storage conditions prevent decomposition?

Methodological Answer: The azetidine-carbonyl group is prone to hydrolysis under acidic/basic conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.